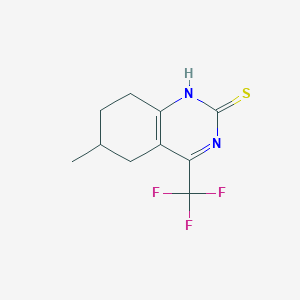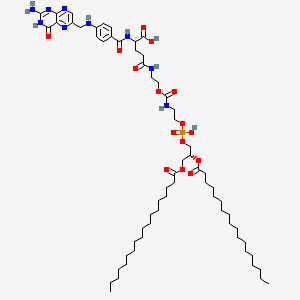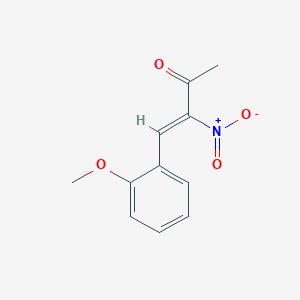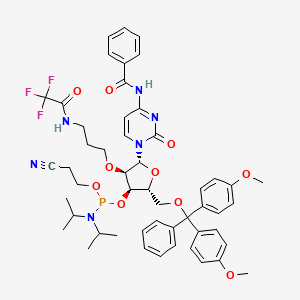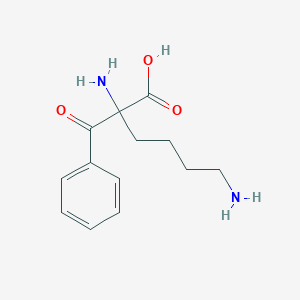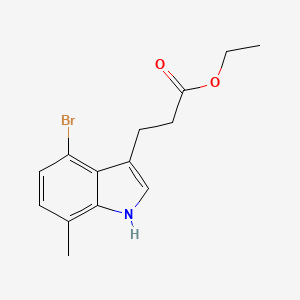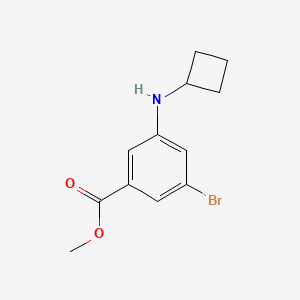
Methyl 3-bromo-5-(cyclobutylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-(cyclobutylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3rd position and a cyclobutylamino group at the 5th position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(cyclobutylamino)benzoate typically involves a multi-step process One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3rd positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(cyclobutylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, de-brominated benzoates, and oxidized benzoic acids. These products can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
Methyl 3-bromo-5-(cyclobutylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(cyclobutylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-5-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)benzoate
- 3-bromo-5-[(cyclobutylamino)methyl]aniline
Uniqueness
Methyl 3-bromo-5-(cyclobutylamino)benzoate is unique due to the presence of both a bromine atom and a cyclobutylamino group on the benzoate ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and biological studies .
Properties
Molecular Formula |
C12H14BrNO2 |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl 3-bromo-5-(cyclobutylamino)benzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)8-5-9(13)7-11(6-8)14-10-3-2-4-10/h5-7,10,14H,2-4H2,1H3 |
InChI Key |
PNFMMTGKFORPSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


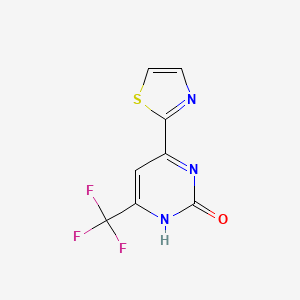


![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)

![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
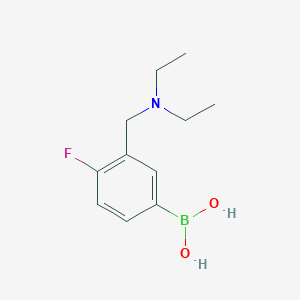
![3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)
